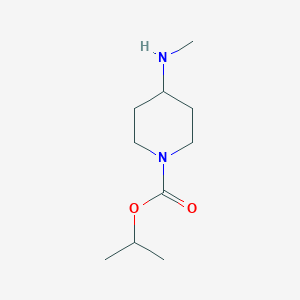

1-POC-4-(methylamino)piperidine

Beschreibung

1-POC-4-(methylamino)piperidine (CAS No. 1249376-70-2) is a heterocyclic organic compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.26. It is synthesized from Piperidin-4-one Ethylene Ketal (P479935), a derivative of cyclohexanone condensation, and is classified as a biochemical reagent available in highly purified grades . The compound features a piperidine backbone substituted with a methylamino group at the 4-position and a protective group (1-POC, likely a propoxycarbonyl or related moiety) at the 1-position.

Eigenschaften

Molekularformel |

C10H20N2O2 |

|---|---|

Molekulargewicht |

200.28 g/mol |

IUPAC-Name |

propan-2-yl 4-(methylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C10H20N2O2/c1-8(2)14-10(13)12-6-4-9(11-3)5-7-12/h8-9,11H,4-7H2,1-3H3 |

InChI-Schlüssel |

BXGGNNNDVURZMC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)N1CCC(CC1)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-POC-4-(methylamino)piperidine can be synthesized through several methods. One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of piperidine derivatives, including 1-POC-4-(methylamino)piperidine, often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-POC-4-(methylamino)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-POC-4-(methylamino)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-POC-4-(methylamino)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, and JNK/p38-MAPK . These interactions can lead to various physiological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of 1-POC-4-(methylamino)piperidine with structurally or functionally related compounds:

Table 1: Key Comparative Data

*HVACCs = High-voltage-activated calcium channels

Piperidine vs. Pyridine Derivatives

- 1-POC-4-(methylamino)piperidine differs from pyridine-based analogs (e.g., 4-(methylamino)pyridine) by its saturated six-membered ring, which may enhance metabolic stability compared to aromatic pyridine cores .

- Pyridine derivatives like 4-di(methylamino)pyridine exhibit stronger interactions with ion channels (HVACCs), making them more potent candidates for neuromuscular dysfunction treatment . In contrast, 1-POC-4-(methylamino)piperidine’s pharmacological profile remains underexplored but could benefit from piperidine’s favorable pharmacokinetic properties, such as reduced cytotoxicity .

Substituent Effects

- The methylamino group at position 4 is a shared feature between 1-POC-4-(methylamino)piperidine and 4-(methylamino)pyridine. However, the pyridine analog’s planar structure allows better binding to flat ion channel domains, whereas the piperidine derivative’s chair conformation may limit such interactions .

- Bulky substituents (e.g., 1-POC group) in 1-POC-4-(methylamino)piperidine likely reduce membrane permeability compared to smaller analogs like 4-(methylamino)pyridine, which lacks steric hindrance .

Pharmacological Potential

- Piperidine derivatives with amide or aryl groups (e.g., the methoxyphenyl-substituted compound in ) show broad-spectrum antimicrobial activity, suggesting that 1-POC-4-(methylamino)piperidine could be modified for similar applications.

- In contrast, 2-(methylamino)-1-phenylpropan-1-one (a structurally simpler compound) is a precursor in stimulant synthesis, highlighting the role of methylamino positioning in dictating function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.